molecular formula C12H12ClN3O2 B1443115 4-Chloro-6-(2,3-dimethoxy-phenyl)-pyrimidin-2-yl-amine CAS No. 862168-16-9

4-Chloro-6-(2,3-dimethoxy-phenyl)-pyrimidin-2-yl-amine

Cat. No. B1443115
CAS RN: 862168-16-9
M. Wt: 265.69 g/mol
InChI Key: WBYAZQPVOJMTOH-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,3-dimethoxy-phenyl)-pyrimidin-2-yl-amine, also known as CDP-choline, is a nootropic drug used to improve cognitive function. It is a synthetic derivative of choline, a naturally occurring molecule found in the body that plays an important role in metabolism and brain function. CDP-choline has been studied extensively in recent years due to its potential to improve memory, concentration, and other cognitive abilities.

Scientific Research Applications

Synthetic Intermediate for Heterocyclic Systems 4-Chloro-6-(2,3-dimethoxy-phenyl)-pyrimidin-2-yl-amine serves as a valuable synthetic intermediate in the construction of various heterocyclic systems. For instance, it has been utilized in the synthesis of stable betainic pyrimidinaminides, where the substitution pattern and reaction conditions determine the formation of specific substituted pyrimidines, highlighting its versatility in synthetic chemistry (Schmidt, 2002).

Antifungal Activity This compound and its derivatives have demonstrated significant antifungal effects. A study synthesized derivatives containing heterocyclic compounds and evaluated their biological activity against fungi like Aspergillus terreus and Aspergillus niger. The results indicated that these derivatives are biologically active and can be developed into useful antifungal agents (Jafar et al., 2017).

Antimicrobial and Anticancer Applications The compound's derivatives have been explored for their potential in antimicrobial and anticancer applications. For example, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate of many antitumor drugs, demonstrates the compound's role in the development of small molecular inhibitors for anti-tumor therapies. The method optimization for its synthesis underscores the ongoing interest in enhancing its applications in medicinal chemistry (Gan et al., 2021).

Future Directions

: ChemicalBook: 4-Chloro-6-(2,3-dimethoxy-phenyl)-pyrimidine

properties

IUPAC Name

4-chloro-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-17-9-5-3-4-7(11(9)18-2)8-6-10(13)16-12(14)15-8/h3-6H,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYAZQPVOJMTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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